Formamide,n-(2-methyl-3-oxobutyl)-
Description
Properties
CAS No. |
102153-89-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.159 |
IUPAC Name |
N-(2-methyl-3-oxobutyl)formamide |
InChI |
InChI=1S/C6H11NO2/c1-5(6(2)9)3-7-4-8/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
TWBGXMYQWPUNEY-UHFFFAOYSA-N |
SMILES |
CC(CNC=O)C(=O)C |
Synonyms |
Formamide, N-(2-methyl-3-oxobutyl)- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of formamide derivatives and their properties, as reported in the evidence:
Key Observations :
- Substituent Diversity : The target compound’s 2-methyl-3-oxobutyl group is distinct from aromatic (e.g., 4-methylphenyl in ) or conjugated ethenyl (e.g., hydroxyphenylethenyl in ) substituents. Aliphatic ketone-containing chains may enhance solubility in polar solvents compared to aromatic analogs.
- Bioactivity Trends : Formamides with conjugated systems (e.g., ethenyl groups in ) exhibit antibacterial or enzyme inhibitory activities, likely due to planar structures enabling target interactions. The ketone in the target compound could similarly participate in hydrogen bonding or tautomerism, influencing bioactivity.
Physicochemical Properties
- Polarity and Solubility : The ketone group in the target compound increases polarity compared to N-(4-methylphenyl)formamide (aromatic, less polar ). This may improve aqueous solubility relative to purely aliphatic or aryl analogs.
- Thermal Behavior : Phase transitions observed in N-(4-methylphenyl)formamide suggest that substituent rigidity (e.g., aromatic vs. aliphatic) significantly impacts thermal stability. The branched chain in the target compound may lower melting points compared to crystalline aromatic derivatives.
Q & A
Q. What are the established synthetic pathways for Formamide, N-(2-methyl-3-oxobutyl)-, and how do reaction conditions influence yield and purity?
Q. How can researchers validate the structural identity of Formamide, N-(2-methyl-3-oxobutyl)- derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze H and C shifts for carbonyl (δ ~170–210 ppm) and methyl groups (δ ~1.2–2.5 ppm).
- IR : Confirm amide C=O stretch (~1650 cm) and N-H bending (~1550 cm).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns. Cross-reference with databases like PubChem or EPA DSSTox for spectral libraries .
Q. What theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Apply quantum mechanical models (e.g., DFT) to predict electrophilic/nucleophilic sites. Use frontier molecular orbital (FMO) theory to explain reaction mechanisms. Align experimental observations with Hammett or Taft linear free-energy relationships to quantify substituent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing Formamide, N-(2-methyl-3-oxobutyl)- derivatives?
- Methodological Answer : Contradictions often arise from conformational isomerism or solvent-induced shifts. Employ variable-temperature NMR to detect dynamic processes. Use computational chemistry (e.g., COSMO-RS) to model solvent effects. Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using DOE (Design of Experiments). Monitor degradation kinetics via HPLC or LC-MS. Adjust pH buffers (e.g., phosphate buffer at pH 7.4) to minimize hydrolysis. Incorporate Arrhenius equations to extrapolate shelf-life under storage conditions .
Q. How can AI-driven tools enhance the design of novel derivatives with targeted bioactivity?
- Methodological Answer : Integrate machine learning (e.g., QSAR models) to predict bioactivity based on substituent descriptors. Use COMSOL Multiphysics for reaction optimization simulations. Validate predictions with high-throughput screening (HTS) assays .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis from lab to pilot plant?
- Answer : Heat transfer inefficiencies and solvent recovery are common issues. Use process simulation software (e.g., Aspen Plus) to model mass/energy balances. Implement membrane separation technologies for solvent recycling .
Q. How to address reproducibility issues in catalytic reactions involving this compound?
- Answer : Standardize catalyst activation protocols (e.g., calcination temperature for heterogeneous catalysts). Track trace metal impurities via ICP-MS. Collaborate with open-science platforms to share raw data and replicate conditions .
Theoretical and Ethical Considerations
Q. How to align research on Formamide, N-(2-methyl-3-oxobutyl)- with green chemistry principles?
- Answer : Adopt solvent-free synthesis or biodegradable solvents (e.g., cyclopentyl methyl ether). Use life-cycle assessment (LCA) tools to quantify environmental impact. Prioritize atom-economical reactions .
Q. What ethical frameworks apply to computational data sharing for this compound?
- Answer :
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Ensure informed consent in collaborative studies. Use blockchain for data integrity in multi-institutional projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
